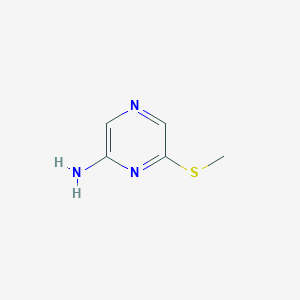

Pyrazinamine, 6-(methylthio)- (9CI)

Description

Systematic IUPAC Name and Alternative Naming Conventions

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-(methylsulfanyl)pyrazin-2-amine. This name follows the IUPAC rules for naming heterocyclic compounds, where the parent structure "pyrazine" is indicated first, followed by the position numbers and the substituents attached to the ring. The "2-amine" designates the amino group at position 2, while "6-(methylsulfanyl)" indicates the methylthio group at position 6 of the pyrazine ring.

Several alternative naming conventions exist for this compound, which are used in different contexts and chemical databases:

The diversity in naming conventions reflects the evolution of chemical nomenclature systems over time and the different contexts in which the compound is referenced. The 9CI, 8CI, and 7CI designations refer to different editions of the Chemical Abstracts Service nomenclature system, with 9CI being the most recent among these three.

CAS Registry Number and Regulatory Identifiers

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to chemical substances, providing an unambiguous way to identify compounds regardless of naming conventions. For Pyrazinamine, 6-(methylthio)- (9CI), the assigned CAS Registry Number is 3430-08-8. This identifier is widely used in scientific literature, regulatory documents, and chemical databases to refer to this specific compound.

Beyond the CAS Registry Number, several other identifiers and structural representations help characterize this compound:

These identifiers serve different purposes in the chemical information ecosystem. The Simplified Molecular Input Line Entry System (SMILES) and International Chemical Identifier (InChI) provide standardized ways to represent the chemical structure in a linear string format, facilitating computer processing and database searching. The molecular formula indicates the composition of atoms in the molecule, while the molecular weight provides information about the mass of the compound.

Structural Relationship to Pyrazinamide and Methylthio-Substituted Pyrazine Derivatives

Pyrazinamine, 6-(methylthio)- (9CI) shares structural similarities with several important compounds, including pyrazinamide and other methylthio-substituted pyrazine derivatives. Understanding these relationships provides insight into the chemical classification and potential properties of the compound.

Relationship to Pyrazinamide:

Pyrazinamide (pyrazine-2-carboxamide, CAS: 98-96-4) is a well-known compound with a molecular formula of C5H5N3O. Both compounds share the pyrazine core structure—a six-membered heterocyclic ring containing two nitrogen atoms in the 1,4-positions. The key structural differences are:

- Pyrazinamide contains a carboxamide group (-CONH2) at position 2 of the pyrazine ring.

- Pyrazinamine, 6-(methylthio)- (9CI) contains an amino group (-NH2) at position 2 and a methylthio group (-SCH3) at position 6.

This structural comparison reveals that while both compounds maintain the same heterocyclic core, the different functional group substitutions likely confer distinct chemical properties and reactivity patterns.

Relationship to Other Methylthio-Substituted Pyrazine Derivatives:

Pyrazinamine, 6-(methylthio)- (9CI) belongs to a family of methylthio-substituted pyrazine derivatives, including:

These structural relationships demonstrate that Pyrazinamine, 6-(methylthio)- (9CI) is part of a broader family of substituted pyrazine compounds. The various substitution patterns around the pyrazine core create a spectrum of related compounds with potentially diverse chemical and physical properties.

The methylthio group (-SCH3) at position 6 is a key structural feature that distinguishes this compound from many other pyrazine derivatives. This sulfur-containing substituent can influence various molecular properties including lipophilicity, hydrogen bonding capabilities, and electronic distribution within the molecule. These characteristics can in turn affect how the molecule interacts with various chemical and biological systems.

Properties

IUPAC Name |

6-methylsulfanylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFYMEVZPVTBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622663 | |

| Record name | 6-(Methylsulfanyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-08-8 | |

| Record name | 6-(Methylsulfanyl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Procedure

The condensation of 5-aminopyrazoles with α-oxoketene dithioacetals (OKDTAs) offers a versatile pathway to pyrazine derivatives. In a study by, pyrazolo[3,4-b]pyridines were synthesized via trifluoroacetic acid-catalyzed reactions between 5-aminopyrazoles and OKDTAs. For Pyrazinamine, 6-(methylthio)-, this method can be adapted by selecting a 5-aminopyrazole precursor with a methylthio group at the 6th position. The OKDTA serves as a three-carbon synthon, facilitating cyclization under acidic conditions.

Optimization and Mechanistic Insights

Critical parameters include the choice of acid catalyst and reaction temperature. Trifluoroacetic acid (TFA) at 80°C promotes efficient cyclization, achieving yields exceeding 70% for analogous compounds. Mechanistically, the reaction proceeds through initial C-alkylation of the OKDTA, followed by intramolecular cyclization and aromatization.

Thioetherification of Halogenated Pyrazinamine Precursors

Nucleophilic Substitution Strategy

A patent describing the synthesis of 4,6-dichloro-2-(propylthio)pyrimidine-5-amine provides a template for thioetherification. For Pyrazinamine, 6-(methylthio)-, a 6-chloropyrazinamine intermediate can react with methylthiol or sodium thiomethoxide in a polar aprotic solvent (e.g., DMF) at 60–80°C.

Solvent and Catalytic Effects

The use of water-organic solvent mixtures (e.g., THF/H₂O) enhances solubility of inorganic thiols, while phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates. Yields for analogous thioetherifications range from 65% to 85%, depending on the halogen leaving group’s reactivity.

Reductive Desulfurization Approaches

Sulfur Removal and Functionalization

Reductive desulfurization, as demonstrated in pyrazolo[3,4-b]pyridine syntheses, involves treating disulfide or thioester precursors with reducing agents. For Pyrazinamine, 6-(methylthio)-, a 6-mercaptopyrazinamine intermediate could undergo methylation via alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).

Catalytic Systems and Yield Considerations

Palladium on carbon (Pd/C) under hydrogen atmosphere or Raney nickel effectively mediates desulfurization, though over-reduction risks necessitate careful control of reaction duration. Reported yields for similar transformations exceed 60%, with purity dependent on chromatographic separation.

Modification of Pyrazinamide Derivatives

Pyrazinamide as a Starting Material

Pyrazinamide, a first-line antitubercular drug, shares structural homology with Pyrazinamine, 6-(methylthio)-. Selective thiolation at the 6th position can be achieved via radical-mediated sulfur insertion or nucleophilic substitution. For instance, treating pyrazinamide with Lawesson’s reagent introduces a thiol group, subsequent methylation of which yields the target compound.

Challenges in Functional Group Compatibility

The amide group in pyrazinamide may require protection (e.g., as a tert-butyl carbamate) to prevent side reactions during thiolation. Deprotection under acidic conditions (HCl/dioxane) restores the amine functionality post-modification.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Condensation with OKDTAs | 5-Aminopyrazole, OKDTAs | TFA, 80°C, 12h | 70–75 | High regioselectivity | Limited commercial OKDTA availability |

| Thioetherification | 6-Chloropyrazinamine, MeSH | DMF, K₂CO₃, 70°C, 8h | 65–80 | Scalable, mild conditions | Requires halogenated precursor |

| Reductive Desulfurization | 6-Mercaptopyrazinamine, MeI | Pd/C, H₂, RT, 6h | 60–70 | Versatile for sulfur modifications | Risk of over-reduction |

| Pyrazinamide Modification | Pyrazinamide, Lawesson’s reagent | THF, reflux, 24h | 50–65 | Utilizes commercially available starting material | Multi-step, low yields |

Chemical Reactions Analysis

Types of Reactions

Pyrazinamine, 6-(methylthio)- (9CI) can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form a dihydropyrazine derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Dihydropyrazine derivatives.

Substitution: Various N-substituted pyrazine derivatives.

Scientific Research Applications

Biological Applications

Antimicrobial Activity:

Research indicates that pyrazinamine derivatives exhibit significant antimicrobial properties. For instance, modifications of the pyrazinamine structure have been explored for their efficacy against various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Potential:

Pyrazinamine derivatives have been investigated for their anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . The mechanism often involves the modulation of enzyme activity or receptor interactions, which can lead to apoptosis in cancer cells.

Tuberculosis Treatment:

Pyrazinamide, a closely related compound, is a cornerstone in tuberculosis (TB) treatment regimens. Pyrazinamine's structural analogs are being studied for their potential to enhance anti-TB efficacy, particularly against drug-resistant strains of Mycobacterium tuberculosis. The compounds are thought to work by disrupting the bacterial cell wall synthesis and metabolic processes .

Industrial Applications

Agrochemicals:

In the agricultural sector, pyrazinamine derivatives are utilized in the development of agrochemicals due to their ability to act as fungicides and herbicides. Their effectiveness in controlling plant pathogens makes them valuable in crop protection strategies .

Dyes and Specialty Chemicals:

Pyrazinamine is also applied in the synthesis of dyes and other specialty chemicals. Its unique chemical properties allow it to participate in various chemical reactions that yield complex structures used in industrial applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Pyrazinamine, 6-(methylthio)- (9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism.

Comparison with Similar Compounds

Key Observations:

Core Structure Impact: Pyrazine vs. Triazine: Pyrazinamine derivatives (pyrazine backbone) are less common in pesticidal applications compared to triazine derivatives, which dominate as herbicides (e.g., terbutryn, desmetryn). Triazines inhibit photosynthesis by binding to the D1 protein in plants, whereas pyrazine derivatives may act through different mechanisms . Substituent Effects: The methylthio group enhances lipophilicity and bioavailability, critical for membrane penetration in herbicides.

Regulatory Status :

- Terbutryn and desmetryn have faced regulatory restrictions, with tolerances "revoked" in some regions due to environmental persistence or toxicity concerns .

- Pyrazinamine, 6-(methylthio)- (9CI) may share similar regulatory challenges if classified as a herbicide, though specific data are unavailable.

Detailed Analysis of Analogues

Triazine Derivatives (Terbutryn, Desmetryn)

- Terbutryn (C₁₀H₁₉N₅S) : A methylthio-substituted triazine herbicide with broad-spectrum activity against grasses and broadleaf weeds. Its tert-butyl and ethyl groups enhance soil adsorption, leading to longer residual activity but increased groundwater contamination risks .

- Desmetryn (C₈H₁₅N₅S) : Features a methyl and isopropyl substituent, offering selective control in crops like sugarcane. Its lower molecular weight (vs. terbutryn) may improve foliar absorption .

Pyrazine Derivatives

- Limited data suggest niche applications .

Metribuzin Metabolite (C₈H₁₃N₃OS)

- A deaminated metabolite of the triazinone herbicide metribuzin, this compound retains the methylthio group but lacks herbicidal activity, highlighting the importance of the amine group in parent compound efficacy .

Research and Regulatory Considerations

- Efficacy : Methylthio-substituted triazines (e.g., terbutryn) demonstrate higher herbicidal activity than pyrazine analogues, likely due to optimized interactions with plant targets .

- Environmental Impact: Revoked tolerances for terbutryn and desmetryn underscore the need for Pyrazinamine, 6-(methylthio)- (9CI) to undergo rigorous ecotoxicological testing, particularly regarding bioaccumulation and non-target species toxicity .

- Synthetic Accessibility : Pyrazine derivatives may offer synthetic flexibility for functional group modifications, though commercial adoption depends on cost-effectiveness relative to established triazines .

Biological Activity

Pyrazinamine, 6-(methylthio)- (9CI) is a compound of interest due to its potential biological activities, particularly in the realm of antimicrobial and antitumor effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Pyrazinamine derivatives are characterized by their pyrazine core, which can be modified to enhance biological activity. The specific structure of Pyrazinamine, 6-(methylthio)- includes a methylthio group at the 6-position, which is hypothesized to influence its pharmacological properties.

Antimicrobial Activity

Research indicates that pyrazinamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to pyrazinamide demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.

- Mechanism of Action : The primary mechanism involves the conversion of pyrazinamide to pyrazinoic acid (POA) by the enzyme pyrazinamidase. POA then disrupts membrane potential and inhibits fatty acid synthase I (FAS-I), leading to cell death in mycobacteria .

| Compound | Target Pathogen | Activity Level | Mechanism of Action |

|---|---|---|---|

| Pyrazinamide | Mycobacterium tuberculosis | Moderate | Conversion to POA, FAS-I inhibition |

| Pyrazinamine | Staphylococcus aureus | Moderate | Disruption of membrane potential |

| Pyrazinamine | Pseudomonas aeruginosa | Low | Unknown |

Antitumor Activity

Pyrazinamine derivatives have also been evaluated for their antitumor properties. In vitro studies have indicated that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity by inhibiting specific protein kinases involved in tumor growth.

- Case Study : A study demonstrated that a series of synthesized compounds showed promising results against osteogenic sarcoma, reducing tumor volumes significantly in treated mice .

Research Findings

Recent literature highlights various aspects of the biological activity of pyrazinamide derivatives:

- Antimycobacterial Activity : New derivatives were synthesized with enhanced activity against Mtb strains. These compounds exhibited improved efficacy compared to traditional treatments .

- Inhibition Studies : High-throughput screening identified several compounds that inhibit the growth of cancer cells resistant to dietary carcinogens, suggesting a potential role in cancer prevention .

- Structural Optimization : Ongoing research focuses on optimizing the chemical structure of pyrazinamide derivatives to enhance their selectivity and potency against specific targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Pyrazinamine, 6-(methylthio)- (9CI), and how can purity be optimized?

- Methodology : Utilize nucleophilic substitution reactions targeting the pyrazine ring. For example, introduce a methylthio group at the 6-position via reaction with methanethiol under controlled pH (7–9) and temperature (60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the compound from byproducts like sulfoxides or disulfides .

- Validation : Confirm purity using HPLC (>98%) and characterize via -NMR (δ 2.5 ppm for SCH) and LC-MS (m/z = 155.2 [M+H]) .

Q. How can structural elucidation distinguish Pyrazinamine, 6-(methylthio)- (9CI) from its analogs (e.g., 6-chloro or 6-nitro derivatives)?

- Methodology : Combine spectroscopic techniques:

- IR : Confirm NH stretch (~3350 cm) and C-S vibration (~650 cm).

- Mass Spectrometry : Compare fragmentation patterns (e.g., loss of SCH vs. Cl or NO groups).

- X-ray Crystallography : Resolve spatial arrangement of the methylthio substituent .

Q. What are the stability profiles of Pyrazinamine, 6-(methylthio)- (9CI) under varying pH and light conditions?

- Methodology : Conduct accelerated degradation studies:

- Photolysis : Expose to UV light (254 nm) and monitor SCH oxidation to sulfoxide/sulfone via TLC.

- Hydrolysis : Test stability in buffers (pH 3–10) at 25°C and 40°C. Use LC-MS to detect hydrolyzed products (e.g., pyrazinamine or mercapto derivatives) .

Advanced Research Questions

Q. How does the methylthio group influence the bioactivity of Pyrazinamine, 6-(methylthio)- (9CI) compared to other substituents?

- Methodology : Perform comparative bioassays (e.g., enzyme inhibition or microbial toxicity) using analogs (6-Cl, 6-NO, 6-SCH).

- Data Analysis : Use QSAR models to correlate substituent electronic properties (Hammett σ) with activity. Methylthio’s lipophilicity may enhance membrane permeability vs. polar nitro groups .

- Contradictions : Contrast with triazine herbicides (e.g., ametryn), where SCH enhances herbicidal activity via thioether-mediated electron transfer .

Q. What are the metabolic pathways of Pyrazinamine, 6-(methylthio)- (9CI) in soil or biological systems?

- Methodology :

- Soil Studies : Incubate with soil microbiota; extract metabolites via SPE and identify via HRMS.

- In Vitro Liver Microsomes : Monitor phase I (oxidation) and phase II (conjugation) metabolites.

Q. How can computational modeling predict the environmental fate of Pyrazinamine, 6-(methylthio)- (9CI)?

- Methodology :

- DFT Calculations : Estimate hydrolysis/oxidation energy barriers.

- Molecular Dynamics : Simulate interactions with soil organic matter or enzymes (e.g., cytochrome P450).

Data Contradiction Resolution

Q. How to resolve discrepancies in reported toxicity data for methylthio-containing compounds?

- Approach :

Source Evaluation : Prioritize peer-reviewed studies over older regulatory documents (e.g., revoked tolerances in di-allate ).

Contextual Factors : Control for variables like isomerism (E/Z configurations in azoxystrobin ) or metabolite interference.

Meta-Analysis : Use statistical tools (e.g., Cochran’s Q test) to assess heterogeneity across datasets .

Experimental Design Considerations

Q. What analytical techniques are optimal for quantifying Pyrazinamine, 6-(methylthio)- (9CI) in complex matrices?

- Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.